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molecular formula C9H17NO2 B120085 Tert-butyl but-3-EN-1-ylcarbamate CAS No. 156731-40-7

Tert-butyl but-3-EN-1-ylcarbamate

Cat. No. B120085
M. Wt: 171.24 g/mol
InChI Key: YWSXTMBDIBZHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06274584B1

Procedure details

(2E)-5-(tert-Butoxycarbonylamino)-5-methylhex-3-enoic acid (303 mg, 1.04 mmol) was dissolved in N,N-dimethylformamide (2 ml) and dichloromethane (2 ml). Hydroxy-7-azabenzotriazole (170 mg, 1.25 mmol) was added as a solid. The solution was cooled to 0° C. N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (299 mg, 1.56 mmol) was added. The solution was stirred for 10 min at 0° C. (2R)-2Methylamino)-3-(2-naphthyl)propionic acid N-methyl-N-phenethylamide (360 mg, 1.04 mmol) was dissolved in dichloromethane (2 ml) and added to the reaction mixture. Ethyldiisopropylamine (0.18 ml, 1.04 mmol) was added. The reaction mixture was stirred for 16 h, while it was warming to room temperature. The solution was diluted with water (200 ml) and ethyl acetate (150 ml). 10% aqueous sodium hydrogen sulfate solution (50 ml) was added. The phases were seperated, and the aqueous phase was extracted with ethyl acetate (4×50 ml). The combined organic layers were washed with saturated sodium hydrogen carbonate solution (200 ml) and dried over magensium sulfate. The solvent was removed in vacuc. The crude product was purified by flash chromatography on silica (110 g), using ethyl acetatetheptane 1:1 as eluent, to give 546 mg of (3E)-1,1-dimethyl-4-(N-methyl-N-(1R)-1-N-methyl-N-phenethylcarbamoyl)-2-(2-naphthyl)ethyl)carbamoyl)but-3-enylcarbamic acid tert-butylester.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
(2E)-5-(tert-Butoxycarbonylamino)-5-methylhex-3-enoic acid
Quantity
303 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
299 mg
Type
reactant
Reaction Step Four
Name
3-(2-naphthyl)propionic acid N-methyl-N-phenethylamide
Quantity
360 mg
Type
reactant
Reaction Step Five
Quantity
0.18 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Seven
Quantity
2 mL
Type
solvent
Reaction Step Eight
Quantity
2 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]2N=NNC=2N=C[CH:3]=1.Cl.[CH3:12]N(C)CCCN=C=NCC.C[N:24]([CH2:39][CH2:40][C:41]1[CH:46]=CC=CC=1)[C:25](=[O:38])CCC1C=CC2C(=CC=CC=2)C=1.C(N(C(C)C)C(C)C)C.S([O-])(O)(=O)=O.[Na+]>CN(C)C=O.ClCCl.O.C(OCC)(=O)C>[C:2]([O:1][C:25](=[O:38])[NH:24][CH2:39][CH2:40][CH:41]=[CH2:46])([CH3:10])([CH3:12])[CH3:3] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
(2E)-5-(tert-Butoxycarbonylamino)-5-methylhex-3-enoic acid
Quantity
303 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
170 mg
Type
reactant
Smiles
OC1=CC=NC=2NN=NC21
Step Four
Name
Quantity
299 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Five
Name
3-(2-naphthyl)propionic acid N-methyl-N-phenethylamide
Quantity
360 mg
Type
reactant
Smiles
CN(C(CCC1=CC2=CC=CC=C2C=C1)=O)CCC1=CC=CC=C1
Step Six
Name
Quantity
0.18 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Seven
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Step Eight
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Nine
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h, while it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was warming to room temperature
CUSTOM
Type
CUSTOM
Details
The phases were seperated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (4×50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium hydrogen carbonate solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magensium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuc
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica (110 g)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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